molecular formula C19H21NO4 B2509108 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide CAS No. 1421513-60-1

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide

Cat. No.: B2509108
CAS No.: 1421513-60-1
M. Wt: 327.38
InChI Key: XVUWLRGLEXEMPP-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a phenoxybenzamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl ring, introducing the hydroxy and hydroxymethyl groups through selective functionalization. The phenoxybenzamide moiety can be attached via amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the phenoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is unique due to the combination of its cyclopentyl ring with hydroxy and hydroxymethyl groups and the phenoxybenzamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide (CAS Number 1421513-60-1) is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclopentyl ring with hydroxymethyl and hydroxy substituents.
  • A phenoxy group attached to a benzamide moiety.

Molecular Weight : 327.4 g/mol
Chemical Formula : C_{18}H_{23}N_{2}O_{3}

Research has indicated that this compound exhibits activity as a kappa-opioid receptor antagonist . This property is crucial for potential therapeutic applications in pain management and treatment of opioid addiction.

In Vitro Studies

  • Opioid Receptor Binding : The compound has been evaluated using [(35)S]GTPγS binding assays, demonstrating its ability to inhibit kappa-opioid receptor activation. In comparative studies, it showed moderate potency relative to other known antagonists like JDTic.
  • Metabolic Stability : The metabolic stability of the compound was assessed in human and rat liver microsomes. Results indicated that modifications in the cyclopentyl moiety significantly affected its stability, with certain analogs exhibiting improved profiles.

In Vivo Studies

Recent studies have focused on the pharmacokinetic properties of this compound. It has been shown to have favorable absorption characteristics when administered orally, with a potential for once-daily dosing regimens due to its sustained release properties.

Table 1: Summary of Biological Activity Data

Study ReferenceAssay TypeResultIC50 (μM)
GTPγS BindingKappa receptor antagonist9.3
Metabolic StabilityImproved stabilityN/A
In Vivo PharmacokineticsFavorable absorptionN/A

Synthesis and Optimization

The synthesis of this compound involves several steps, including:

  • Formation of the cyclopentyl ring through cyclization reactions.
  • Introduction of hydroxymethyl and hydroxy groups via selective functionalization.
  • Coupling with the phenoxybenzamide moiety , which enhances its biological activity.

Optimization efforts have focused on modifying the substituents on the cyclopentyl ring to enhance receptor selectivity and reduce metabolic degradation.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-12-14-10-15(11-18(14)22)20-19(23)13-6-8-17(9-7-13)24-16-4-2-1-3-5-16/h1-9,14-15,18,21-22H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUWLRGLEXEMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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